molecular formula C18H20FNO2 B2400994 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide CAS No. 1286705-09-6

4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cat. No.: B2400994
CAS No.: 1286705-09-6
M. Wt: 301.361
InChI Key: GGBJZKMCPIJTBU-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is an organic compound with the molecular formula C18H20FNO2 It is characterized by the presence of a fluorine atom, a hydroxy group, and a phenyl group attached to a butyl chain, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and 2-hydroxy-2-methyl-4-phenylbutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a precursor for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
  • Chemical Reactions :
    • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
    • Reduction : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
    • Substitution : The fluorine atom can undergo nucleophilic substitution reactions with amines or thiols.

Biology

  • Enzyme Inhibition :
    • The compound has been studied for its potential as an enzyme inhibitor, particularly in viral replication processes. It may inhibit critical enzymes involved in viral DNA synthesis.
  • Receptor Binding :
    • Research indicates that this compound can bind to specific receptors, which could lead to therapeutic applications in cancer treatment and antiviral therapies. Its binding affinity is crucial for determining its efficacy.

Industry

  • Production of Specialty Chemicals :
    • The compound may be utilized in the synthesis of specialty chemicals or materials due to its unique properties and reactivity.

Antiviral Activity

A study demonstrated that derivatives similar to 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide exhibited significant antiviral activity against human adenoviruses (HAdV), with IC50 values in the low micromolar range. This indicates potential as antiviral agents .

Anticancer Potential

Research has shown that related benzamide derivatives possess broad-spectrum anticancer properties against various cancer cell lines. These compounds disrupt cellular proliferation mechanisms, suggesting their utility in cancer therapy .

Toxicity Assessments

Toxicity studies indicate that while some derivatives exhibit potent biological activity, careful evaluation of cytotoxicity is necessary to ensure safety in therapeutic applications. Some compounds demonstrated low cytotoxicity at effective doses .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
  • 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)propionamide
  • 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)butyramide

Uniqueness

4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is unique due to the presence of the benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is an organic compound notable for its diverse biological activities. With a molecular formula of C18H20FNO2, it features a fluorine atom, a hydroxy group, and a phenyl group attached to a butyl chain. This compound has garnered attention for its potential applications in enzyme inhibition and receptor binding studies, making it an important subject of research in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Fluorine Atom : Enhances lipophilicity and can influence the compound's interaction with biological targets.
  • Hydroxy Group : Potentially involved in hydrogen bonding, affecting solubility and biological activity.
  • Phenylbutyl Chain : Provides structural diversity, which may contribute to its biological effects.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The compound is believed to modulate enzyme activity through competitive inhibition or allosteric modulation. This interaction can lead to various downstream biological effects depending on the target.

Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor for certain enzymes. For instance, it has been implicated in studies focusing on viral replication processes, where it may inhibit enzymes critical for viral DNA synthesis.

Receptor Binding

The compound's ability to bind to specific receptors has been explored in various contexts, including potential therapeutic applications in cancer and viral infections. Its binding affinity and selectivity are essential factors that determine its efficacy as a therapeutic agent.

Case Studies

  • Antiviral Activity : A study highlighted that derivatives similar to this compound exhibited significant antiviral activity against human adenoviruses (HAdV). Compounds showed IC50 values in the low micromolar range, indicating potential as antiviral agents .
  • Anticancer Potential : Other research has demonstrated that related benzamide derivatives possess anticancer properties, exhibiting broad-spectrum activity against various cancer cell lines. These compounds were shown to disrupt cellular proliferation mechanisms .
  • Toxicity Assessments : Toxicity studies have indicated that while some derivatives exhibit potent biological activity, they also require careful evaluation of cytotoxicity to ensure safety in therapeutic applications. For example, certain compounds demonstrated low cytotoxicity at effective doses .

Data Summary

Study Focus Findings IC50 Values Notes
Antiviral ActivitySignificant inhibition of HAdV replicationLow micromolar rangePotential for antiviral therapy
Anticancer ActivityBroad-spectrum efficacy against cancer cell linesVaries by derivativeRequires further investigation
ToxicityLow cytotoxicity observed at effective dosesCC50 > 150 μMImportant for therapeutic development

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBJZKMCPIJTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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